4-Amino-9-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol hydrochloride
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Overview
Description
4-Amino-9-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol hydrochloride is a synthetic organic compound that belongs to the class of benzoxepins This compound is characterized by its unique structure, which includes a bromine atom and an amino group attached to a tetrahydrobenzoxepin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-9-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoxepin Ring: The initial step involves the cyclization of a suitable precursor to form the benzoxepin ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Amination: The amino group is introduced through nucleophilic substitution reactions, often using amines or ammonia under controlled conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Amino-9-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Amino-9-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2,3,4,5-tetrahydro-1-benzoxepin-5-ol: Lacks the bromine atom, which may result in different chemical and biological properties.
9-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol:
4-Amino-9-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol: Similar structure with a chlorine atom instead of bromine, which can influence its chemical behavior.
Uniqueness
4-Amino-9-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol hydrochloride is unique due to the presence of both the bromine atom and the amino group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-amino-9-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2.ClH/c11-7-3-1-2-6-9(13)8(12)4-5-14-10(6)7;/h1-3,8-9,13H,4-5,12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGEVLAJYOKWXFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC=C2Br)C(C1N)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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